2-Methoxy-5-(4-methoxyphenyl)pyridine
Description
Properties
IUPAC Name |
2-methoxy-5-(4-methoxyphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-15-12-6-3-10(4-7-12)11-5-8-13(16-2)14-9-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFLWZAWIYFMFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(4-methoxyphenyl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, and the reaction proceeds at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production often employs optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(4-methoxyphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2-Methoxy-5-(4-methoxyphenyl)pyridine serves as a versatile building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions such as:
- Substitution Reactions : The methoxy groups can facilitate nucleophilic substitutions, allowing for the introduction of diverse functional groups.
- Oxidation and Reduction : This compound can be oxidized to form pyridine N-oxides or reduced to yield amines and other derivatives, broadening the scope of synthetic applications.
Biological Research
Potential Anticancer Activity
Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, compounds derived from this structure have been evaluated for their cytotoxic effects against various cancer cell lines, including HepG2 (liver), DU145 (prostate), and MBA-MB-231 (breast) cells. Some derivatives showed promising IC50 values below 5 µM, indicating significant antiproliferative activity .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Studies have reported that related pyridine derivatives possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents. The mechanism often involves interaction with microbial enzymes or cellular structures, leading to growth inhibition .
Industrial Applications
Development of Specialty Chemicals
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow it to be incorporated into polymers and coatings that require specific functionalities. This includes applications in:
- Coatings : Enhancing the durability and chemical resistance of coatings.
- Polymer Chemistry : Serving as a monomer or additive to modify the properties of synthetic polymers.
Case Studies
-
Anticancer Activity Assessment :
A study evaluated several derivatives of this compound against cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxicity with IC50 values under 10 µM, suggesting their potential as lead compounds in cancer therapy development . -
Antimicrobial Evaluation :
In another investigation, a series of pyridine derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that some derivatives had minimum inhibitory concentrations comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(4-methoxyphenyl)pyridine involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Methoxy-5-(4-methoxyphenyl)pyridine
- Molecular Formula: C₁₄H₁₅NO₃
- Molecular Weight : 245.27 g/mol
- Key Features : This compound features a pyridine core substituted with two methoxy groups at positions 2 and 5 (the latter attached to a para-methoxyphenyl moiety). The electron-donating methoxy groups influence its electronic properties, solubility, and reactivity .
Synthetic Relevance: Pyridine derivatives with methoxy substituents are often synthesized via cross-coupling reactions or nucleophilic substitution.
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their substituent-driven differences:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Compounds with nitro (NO₂) or cyano (CN) groups (e.g., Compound Q2) exhibit lower electron density, enhancing reactivity in electrophilic substitutions compared to methoxy-substituted analogs .
- Bioactivity: Methoxy groups enhance solubility and membrane permeability, as seen in antimicrobial screenings of hexahydroquinoline derivatives (). However, chloro or nitro substituents often improve binding to microbial targets due to increased polarity .
Physicochemical Properties
- Melting Points : Methoxy-substituted pyridines generally have lower melting points (e.g., 278–282°C for Compound Q2) compared to chloro- or nitro-substituted derivatives (>300°C in some cases), reflecting weaker intermolecular forces .
- Solubility: Methoxy groups improve solubility in polar solvents (e.g., DMF, ethanol), critical for biological applications. In contrast, chlorophenyl derivatives require nonpolar solvents .
Q & A
Q. What are the optimal synthetic routes for 2-Methoxy-5-(4-methoxyphenyl)pyridine, and how can purity be maximized?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions or nucleophilic substitution. For example, flash chromatography using a gradient of ethyl acetate/heptane (0→40% ethyl acetate) achieves high purity (93% yield) . Key steps include:
- Monitoring reaction progress via TLC.
- Purification via silica gel chromatography with optimized solvent gradients.
- Validation using NMR (e.g., δ 8.35 ppm for pyridine protons) and HRMS (observed m/z 216.1014 vs. calculated 216.1025) to confirm structural integrity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Identify methoxy groups (δ 3.86–3.98 ppm) and aromatic protons (δ 6.81–8.35 ppm). Coupling constants (e.g., ) resolve substitution patterns on the pyridine ring .
- HRMS : Validate molecular formula () with <1 ppm mass error .
- IR Spectroscopy : Confirm functional groups (e.g., C-O stretches at ~1250 cm) if crystallographic data is unavailable.
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, ) with SHELX software for structure solution and refinement .
- Refinement : Apply anisotropic displacement parameters and constrain C–C bond lengths to 0.003 Å accuracy. Compare with related structures (e.g., 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol) to validate torsion angles .
- Validation : Check R-factor convergence () and data-to-parameter ratios (>13:1) to ensure reliability .
Q. How do structural modifications (e.g., methoxy positioning) influence electronic properties and bioactivity?
- Methodological Answer :
- Comparative Analysis : Synthesize analogs (e.g., 3-Ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine) and compare NMR shifts to assess electron-donating effects .
- DFT Calculations : Model HOMO-LUMO gaps using Gaussian09 with B3LYP/6-31G(d) basis sets. Correlate with experimental UV-Vis spectra to predict charge-transfer interactions.
Q. How should researchers address discrepancies in reported spectral data for this compound?
- Methodological Answer :
- Reproducibility Checks : Replicate synthesis under inert atmospheres to avoid oxidation byproducts.
- Solvent Effects : Compare NMR data in CDCl vs. DMSO-d; δ 1.57 ppm in CDCl may indicate residual solvent interactions .
- Collaborative Validation : Cross-reference with crystallographic data (e.g., C–C bond lengths in related pyridine derivatives) .
Q. What safety protocols are recommended for handling this compound in research settings?
- Methodological Answer :
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to limited acute toxicity data .
- Spill Management : Apply dry chemical powder or CO extinguishers; avoid water jets to prevent aerosolization .
- Storage : Keep in amber vials at –20°C under argon to prevent photodegradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
